4-Ethylcamphor
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Overview
Description
4-Ethylcamphor is an organic compound with the molecular formula C12H20O. It is a derivative of camphor, a bicyclic monoterpene ketone. This compound is known for its distinct structure, which includes an ethyl group attached to the camphor skeleton. The compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylcamphor can be synthesized through several methods. One common approach involves the alkylation of camphor with ethyl halides in the presence of a strong base. The reaction typically requires anhydrous conditions and a solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{Camphor} + \text{Ethyl Halide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of camphor derivatives. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylcamphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Ethyl halides, strong bases (e.g., NaOH)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted camphor derivatives
Scientific Research Applications
4-Ethylcamphor has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of respiratory conditions and as a topical analgesic.
Industry: this compound is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethylcamphor involves its interaction with specific molecular targets and pathways. It is known to activate and desensitize the transient receptor potential vanilloid subtype 1 (TRPV1) channel, which is involved in pain sensation and inflammation . The compound’s analgesic effects are attributed to its ability to modulate these channels, leading to reduced pain perception and inflammation.
Comparison with Similar Compounds
4-Ethylcamphor can be compared with other camphor derivatives such as:
Camphor: A widely used compound with similar structural features but without the ethyl group.
Borneol: A related compound with a hydroxyl group instead of a ketone.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness: this compound’s unique feature is the presence of the ethyl group, which imparts distinct chemical and physical properties compared to other camphor derivatives
Properties
CAS No. |
90547-83-4 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-ethyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H20O/c1-5-12-7-6-11(4,9(13)8-12)10(12,2)3/h5-8H2,1-4H3 |
InChI Key |
CKBXFJIWHMQXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC(C1(C)C)(C(=O)C2)C |
Origin of Product |
United States |
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